2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5OS/c1-11-6-5-7-12(2)16(11)21-15(25)10-26-18-23-22-17(24(18)20)13-8-3-4-9-14(13)19/h3-9H,10,20H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBLNNAMHGJZRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized by reacting hydrazine with a suitable precursor, such as 2-chlorobenzonitrile, under acidic conditions.
Thioether Formation: The triazole intermediate is then reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: Finally, the resulting compound is reacted with 2,6-dimethylaniline and acetic anhydride to form the desired acetamide derivative.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or the chlorophenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the chlorophenyl group is replaced by other nucleophiles, such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives, including this compound, in anticancer therapy. The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting growth in models such as SNB-19 and OVCAR-8 with percent growth inhibitions exceeding 85% .
Antimicrobial Properties
Triazole compounds are known for their antimicrobial activities. Research indicates that derivatives of this compound can inhibit the growth of several pathogenic bacteria and fungi. The mechanism often involves interference with the biosynthesis of nucleic acids or cell wall components .
Fungicides
The triazole group is widely recognized for its fungicidal properties. This compound can be utilized as a fungicide to combat various plant pathogens, thereby enhancing crop yield and quality. Its effectiveness is attributed to its ability to inhibit sterol biosynthesis in fungi, disrupting cell membrane integrity .
Plant Growth Regulators
There is ongoing research into the use of triazole compounds as plant growth regulators. They can modulate plant hormone levels, promoting beneficial growth responses under stress conditions such as drought or salinity .
Case Studies
Mechanism of Action
The mechanism of action of 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, in its role as an antimicrobial agent, the compound may inhibit the synthesis of essential proteins or disrupt the integrity of microbial cell membranes. In its anticancer applications, it may inhibit enzymes involved in cell proliferation and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Spectroscopic and Physicochemical Properties
Infrared (IR) Spectroscopy :
- Analog 2 () : Exhibits key peaks at 1678 cm⁻¹ (C=O stretch) and 785 cm⁻¹ (C–Cl stretch). The target compound would likely show similar C=O and C–Cl stretches, but the dimethylphenyl group may alter absorption frequencies due to steric effects .
- Analog 3 : The dichlorophenyl group would introduce additional C–Cl stretches near 750–800 cm⁻¹ , distinguishing it from the target compound’s dimethylphenyl group .
Mass Spectrometry :
Key Implications of Structural Variations
- Acetamide Modifications : The 2,6-dimethylphenyl group enhances steric bulk compared to phenyl (Analog 2) or 2,6-dichlorophenyl (Analog 3), which could impact solubility and membrane permeability.
- Triazole Core: All analogs retain the 1,2,4-triazole scaffold, known for hydrogen-bonding capacity and metabolic stability, but side-chain variations dictate specificity .
Biological Activity
The compound 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activities associated with this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 335.83 g/mol |
| Melting Point | 145 - 148 °C |
| Solubility | Soluble in DMSO and DMF |
Anticancer Activity
Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. The compound of interest was evaluated against various cancer cell lines, notably HepG2 (liver cancer) and MCF7 (breast cancer).
Findings:
- IC50 Values: The compound showed an IC50 value of 13.004 µg/mL against HepG2 cells, indicating potent anti-proliferative effects. In comparison, a derivative with less favorable substituents exhibited an IC50 of 28.399 µg/mL .
- Mechanism of Action: The anticancer activity is believed to be mediated through the inhibition of specific metabolic pathways involved in cell proliferation and survival.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit various enzymes that are critical in disease pathways.
Key Enzymes:
- Acetylcholinesterase (AChE): Inhibitory activity against AChE was noted, which suggests potential applications in treating neurological disorders such as Alzheimer's disease.
- Cyclooxygenase (COX): The compound demonstrated anti-inflammatory properties by inhibiting COX enzymes, which are involved in the inflammatory response .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the phenyl ring significantly influence biological activity.
Observations:
- Substituents such as methyl groups at the ortho position enhance anti-proliferative activity.
- Electron-donating groups generally increase potency, while electron-withdrawing groups decrease it.
Case Studies
- HepG2 Cell Line Study:
- In Vivo Studies:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide?
- Methodology : The compound can be synthesized via nucleophilic substitution. A general approach involves reacting 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol with chloroacetamide derivatives in ethanol under basic conditions (e.g., aqueous KOH). The mixture is refluxed for 1–2 hours, followed by precipitation in water, filtration, and recrystallization from ethanol . Optimization may include varying solvents (e.g., DMF for solubility) or using coupling agents like triethylamine to enhance reactivity .
Q. How should researchers characterize the structural identity of this compound?
- Methodology : Employ spectroscopic techniques:
- NMR (¹H/¹³C) to confirm substituent positions and hydrogen bonding (e.g., NH₂ in triazole ring).
- IR spectroscopy to detect thioether (C-S) and amide (C=O) bonds.
- Mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if crystalline) for absolute configuration determination. Cross-reference data with NIST Chemistry WebBook or similar databases for validation .
Q. What are the key physicochemical properties to assess during initial characterization?
- Methodology : Measure:
- Solubility in polar (water, DMSO) and non-polar solvents (hexane) using gravimetric methods.
- Melting point via differential scanning calorimetry (DSC).
- LogP (partition coefficient) via shake-flask or HPLC methods to estimate lipophilicity.
- Stability under varying pH (1–13) and temperatures (25–60°C) using accelerated degradation studies .
Advanced Research Questions
Q. How can synthesis yields be optimized for this compound?
- Methodology :
- Solvent screening : Test aprotic solvents (acetonitrile, THF) to reduce side reactions.
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency.
- Reaction monitoring : Employ TLC or in-situ IR to track intermediate formation.
- Computational optimization : Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and identify energy barriers .
Q. What strategies resolve contradictions in reported biological activity data for similar 1,2,4-triazole derivatives?
- Methodology :
- Meta-analysis : Compare experimental conditions (e.g., cell lines, dosing regimens) across studies.
- Structure-activity relationship (SAR) : Synthesize analogs with substituent variations (e.g., replacing 2-chlorophenyl with furan or thiophene) to isolate pharmacophoric groups.
- Target validation : Perform competitive binding assays or CRISPR knockouts to confirm mechanism-of-action specificity .
Q. How can researchers validate the compound’s purity and stability under long-term storage?
- Methodology :
- HPLC-UV/ELSD : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to detect degradation products.
- Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4–8 weeks.
- LC-MS/MS : Identify degradation pathways (e.g., hydrolysis of acetamide or oxidation of thioether) .
Q. What computational tools predict the compound’s bioavailability and metabolic fate?
- Methodology :
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate permeability (Caco-2), cytochrome P450 interactions, and toxicity.
- Molecular docking : Simulate binding to targets (e.g., COX-2, EGFR) using AutoDock Vina or Schrödinger.
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories .
Contradiction Analysis & Methodological Challenges
Q. How to address discrepancies in reported antiexudative activity of structurally similar triazole derivatives?
- Methodology :
- Dose-response profiling : Test the compound across a wider concentration range (nM–μM) in carrageenan-induced edema models.
- Biomarker analysis : Quantify prostaglandin E2 (PGE2) or TNF-α levels to correlate activity with anti-inflammatory pathways.
- Crystallographic studies : Resolve binding modes to confirm target engagement (e.g., COX-2 active site) .
Q. What experimental designs mitigate tautomerism-related analytical challenges in 1,2,4-triazole derivatives?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
